3-Methyl-1-(4-nitrophenyl)piperidine
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Overview
Description
3-Methyl-1-(4-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the third position and a nitrophenyl group at the first position of the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-Methyl-1-(4-nitrophenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in the body. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(3-nitrophenyl)piperazine: Similar structure with a piperazine ring instead of a piperidine ring.
3-Methyl-1-(4-methyl-3-nitrophenyl)carbamoylpiperidine: Similar structure with an additional carbamoyl group.
Uniqueness
3-Methyl-1-(4-nitrophenyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both a methyl group and a nitrophenyl group allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-methyl-1-(4-nitrophenyl)piperidine |
InChI |
InChI=1S/C12H16N2O2/c1-10-3-2-8-13(9-10)11-4-6-12(7-5-11)14(15)16/h4-7,10H,2-3,8-9H2,1H3 |
InChI Key |
YRGAWWJSVRCDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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